Pfi-1 vs. JQ1: Differential Potency and Selectivity Profile Across BET Bromodomains
Pfi-1 exhibits a distinct selectivity window within the BET family compared to the widely used probe (+)-JQ1. While both compounds inhibit BRD4, their relative potencies against BRD2 and BRD4 differ. Pfi-1 demonstrates an IC50 of 98 nM for BRD2 and 220 nM for BRD4 in cell-free AlphaScreen assays [1]. In contrast, (+)-JQ1 displays IC50 values of 77 nM and 33 nM for BRD4(1) and BRD4(2), respectively, with a reported IC50 of 17.7 nM for BRD2 (N-terminal) [2]. The resulting BRD2/BRD4 potency ratio is approximately 0.45 for Pfi-1 versus approximately 0.23 for JQ1 (using BRD2 N-terminal and BRD4(1) values), indicating that Pfi-1 has a relatively balanced dual inhibition profile while JQ1 is more biased towards BRD2.
| Evidence Dimension | BRD2 and BRD4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | BRD2 IC50 = 98 nM; BRD4 IC50 = 220 nM |
| Comparator Or Baseline | (+)-JQ1: BRD2 (N-terminal) IC50 = 17.7 nM; BRD4(1) IC50 = 77 nM |
| Quantified Difference | Pfi-1 BRD2/BRD4 ratio ≈ 0.45; JQ1 BRD2/BRD4 ratio ≈ 0.23 |
| Conditions | Cell-free AlphaScreen assay for Pfi-1; cell-free assays for (+)-JQ1 |
Why This Matters
Researchers requiring balanced dual inhibition of BRD2 and BRD4 may find Pfi-1's profile more suitable than JQ1's BRD2-biased inhibition, which can be critical when investigating pathways where both isoforms are equally relevant.
- [1] Fish PV, Filippakopoulos P, Bish G, et al. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012;55(22):9831-9837. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
